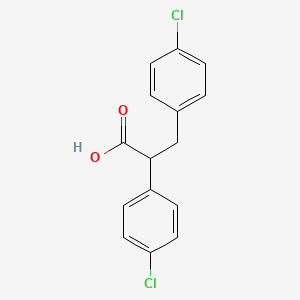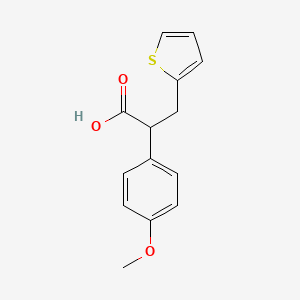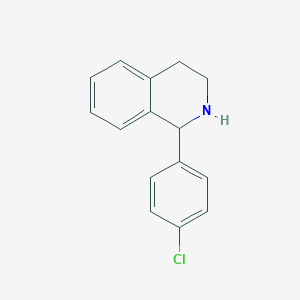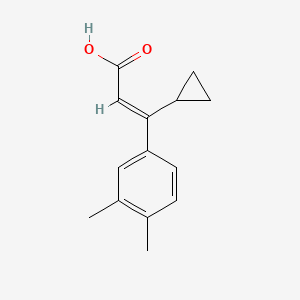
2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual Inhibitor of Cyclo-oxygenase and 5-Lipoxygenase : A derivative, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), exhibits properties as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase. This compound has demonstrated antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal experiments, without causing gastrointestinal damage (Laufer et al., 1994).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues : A synthesis process for new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues has been reported. These derivatives are additionally substituted at the 4-position, providing insight into the chemical versatility of the compound (Petz et al., 2019).
Agonists of Sphingosine-1-Phosphate Receptors : A series of 2-aryl(pyrrolidin-4-yl)acetic acids were synthesized and evaluated as agonists for S1P receptors. These compounds were effective in reducing lymphocyte counts in the peripheral blood of mice and demonstrated good pharmacokinetic properties in rats (Yan et al., 2006).
Deconjugative Esterification : The use of 4-(pyrrolidin-1-yl)pyridine in the deconjugative esterification of 2-cyclohexylideneacetic acids has been explored, showing potential in the field of organic synthesis (Sano et al., 2006).
Quantum Chemical Investigation : Density Functional Theory (DFT) and quantum-chemical calculations have been employed to investigate the molecular properties of substituted pyrrolidinones, which include derivatives of 2-(pyrrolidine-1-yl)acetic acid. This research provides insights into the electronic properties of these compounds (Bouklah et al., 2012).
GABA Uptake Inhibitors : Enantiomerically pure derivatives of proline and pyrrolidine-2-alkanoic acid have been synthesized and evaluated for their affinity to GABA transport proteins GAT-1 and GAT-3. This research suggests the potential of 2-(pyrrolidine-1-yl)acetic acid derivatives in neuropharmacology (Fülep et al., 2006).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-pyrrolidin-1-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJYGYDFYYOTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]aceticacid](/img/structure/B7791887.png)
![2-[2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]aceticacid](/img/structure/B7791891.png)
![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid](/img/structure/B7791899.png)





![1-[(2-Chlorophenyl)methyl]cyclohexan-1-amine](/img/structure/B7791944.png)
![5-[2-(4-fluoro-3-methylbenzoyl)cyclopropyl]-2H-1,3-benzodioxole](/img/structure/B7791952.png)
